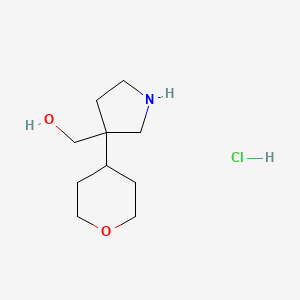

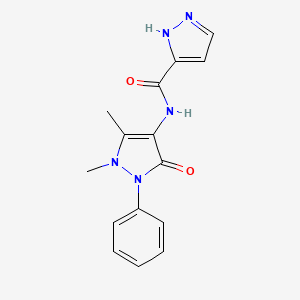

![molecular formula C19H17FN4O3 B2373782 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903606-69-8](/img/structure/B2373782.png)

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzimidazole ring could be formed through a condensation reaction between o-phenylenediamine and a carboxylic acid . The dihydrobenzoxazepinone ring could potentially be synthesized through a cyclization reaction .Scientific Research Applications

Medicinal Chemistry Applications

Angiotensin II Receptor Antagonists

Research on nonpeptide angiotensin II receptor antagonists has led to the development of compounds with potent antihypertensive effects upon oral administration. The discovery of N-(biphenylylmethyl)imidazoles as effective antihypertensives exemplifies the medicinal chemistry applications of related compounds. These antagonists, designed to target the angiotensin II receptor, underscore the therapeutic potential of structurally similar compounds in treating hypertension (Carini et al., 1991).

Synthesis and Biological Activity

The synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids has been explored, with these compounds showing promise for nonlinear optical (NLO) applications. The structural analysis and theoretical studies suggest that these hybrids have potential use in materials science, highlighting the versatility of compounds with a benzimidazole core structure (Almansour et al., 2016).

Chemical Synthesis and Characterization

Novel Synthesis Methods

Research into novel synthesis methods for creating complex heterocyclic compounds, such as imidazo[4,5-g]quinazolines and benzoxazinones, demonstrates the intricate chemistry involved in producing compounds with potential pharmaceutical applications. These studies not only contribute to the understanding of heterocyclic chemistry but also open new pathways for synthesizing compounds with diverse biological activities (Alkhader et al., 1979).

Fluorinated Compounds Synthesis

The use of fluoroform as a source of difluorocarbene for the synthesis of N-CF2H heterocycles and difluoromethoxypyridines showcases the potential of fluorinated compounds in various scientific applications. The method allows for the conversion of different nucleophiles into their difluoromethylated derivatives, demonstrating the versatility and importance of fluorination in medicinal chemistry and materials science (Thomoson et al., 2014).

Properties

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O3/c20-14-2-4-17-13(7-14)9-24(18(25)10-27-17)6-5-21-19(26)12-1-3-15-16(8-12)23-11-22-15/h1-4,7-8,11H,5-6,9-10H2,(H,21,26)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHJUBNWHKMWGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

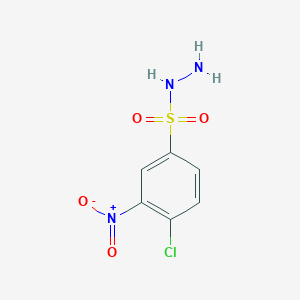

![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)

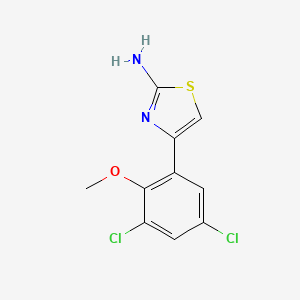

![5-(Methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2373704.png)

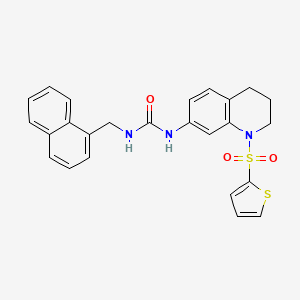

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)

![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)